molecular formula C9H7IN2 B3045831 1H-Imidazole, 4-iodo-2-phenyl- CAS No. 114748-88-8

1H-Imidazole, 4-iodo-2-phenyl-

Cat. No.: B3045831
CAS No.: 114748-88-8
M. Wt: 270.07 g/mol
InChI Key: QELNVWZGYDCGOB-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-iodo-2-phenyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an iodine atom at the 4-position and a phenyl group at the 2-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1H-Imidazole, 4-iodo-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radiszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1H-Imidazole, 4-iodo-2-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, organometallic compounds, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 4-iodo-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-iodo-2-phenyl- involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, forming coordination complexes that can inhibit enzymes or other proteins. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1H-Imidazole, 4-iodo-2-phenyl- can be compared with other imidazole derivatives such as:

    1H-Imidazole, 4-phenyl-: Lacks the iodine atom, which can affect its reactivity and biological activity.

    1H-Imidazole, 4-bromo-2-phenyl-: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and applications.

    1H-Imidazole, 4-chloro-2-phenyl-:

The presence of the iodine atom in 1H-Imidazole, 4-iodo-2-phenyl- makes it unique, as iodine can participate in specific types of chemical reactions and interactions that other halogens may not.

Properties

IUPAC Name

5-iodo-2-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELNVWZGYDCGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434012
Record name 1H-Imidazole, 4-iodo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114748-88-8
Record name 1H-Imidazole, 4-iodo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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